molecular formula C13H16O3 B2948196 2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid CAS No. 1506504-74-0

2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid

Cat. No.: B2948196
CAS No.: 1506504-74-0
M. Wt: 220.268
InChI Key: LXQIBSZWAFWJSY-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid is a cyclobutane-substituted acetic acid derivative characterized by a methoxy group at the para position of the phenyl ring. The cyclobutyl ring introduces rigidity, while the methoxy group enhances electron density via resonance donation, distinguishing it from simpler phenylacetic acid derivatives .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-5-3-10(4-6-11)13(7-2-8-13)9-12(14)15/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQIBSZWAFWJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Oxidation Reactions

The acetic acid moiety and the cyclobutane ring are susceptible to oxidation under controlled conditions:

  • Carboxylic Acid Oxidation : The compound can undergo decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen atom. This reaction proceeds via radical intermediates generated through homolytic cleavage of acyl hypohalites (e.g., with bromine or iodine) .
    Example :

    RCOOH+X2RX+CO2(X Br I)\text{RCOOH}+\text{X}_2\rightarrow \text{RX}+\text{CO}_2\quad (\text{X Br I})

    Conditions: Halogenation reagents (e.g., Br₂, I₂) in the presence of light or initiators like AIBN .

  • Cyclobutane Ring Oxidation : The strained cyclobutane ring may undergo ring-opening oxidation to form diketones or dicarboxylic acids under strong oxidizing agents like KMnO₄.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or alkanes:

  • LiAlH₄ Reduction :

    RCOOHLiAlH4RCH2OH\text{RCOOH}\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}

    Conditions: Anhydrous ether or THF at 0–25°C.

  • Catalytic Hydrogenation : The aromatic methoxy group may be demethylated to a phenol under hydrogenation with palladium catalysts .

Esterification

The carboxylic acid readily forms esters with alcohols under acidic or coupling conditions:

RCOOH+R OHH+RCOOR +H2O\text{RCOOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{RCOOR }+\text{H}_2\text{O}

Conditions: Acid catalysis (H₂SO₄, HCl) or coupling agents like DCC/DMAP.

Substitution Reactions

The methoxy group and cyclobutane ring participate in substitution reactions:

  • Demethylation : Enzymatic demethylation by CYP4F11 converts the 4-methoxy group to a phenol, enhancing biological activity in prodrug applications .

  • Nucleophilic Aromatic Substitution : The electron-rich 4-methoxyphenyl group undergoes halogenation or nitration under electrophilic conditions.

Decarboxylation

Thermal or radical-induced decarboxylation eliminates CO₂, forming alkyl radicals that react with halogen sources:

RCOOHΔ or hνRX2RX\text{RCOOH}\xrightarrow{\Delta \text{ or }h\nu}\text{R}^\bullet \xrightarrow{\text{X}_2}\text{RX}

Conditions: Barton ester intermediates or photolysis .

Research Findings

  • Enzymatic Demethylation : The compound acts as a prodrug in cancer therapy, where CYP4F11-mediated demethylation activates its inhibitory effects on stearoyl-CoA desaturase (SCD) .

  • Radical Stability : Decarboxylation generates a stabilized cyclobutyl radical, which reacts regioselectively with halogens .

  • Synthetic Utility : The compound serves as a precursor in Suzuki–Miyaura cross-coupling reactions for synthesizing biaryl derivatives.

Scientific Research Applications

Scientific Research Applications

2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid has diverse applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex organic molecules.
  • Biology It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for its therapeutic potential in treating various diseases.
  • Industry It is utilized in the development of new materials and chemical processes.

Biological Activities

2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid's biological activity is believed to involve these mechanisms:

  • Receptor Interaction The compound may bind to specific receptors, modulating their activity.
  • Enzyme Modulation It can interact with enzymes, influencing metabolic pathways and biological responses.
  • Hydrogen Bonding The acetic acid moiety participates in hydrogen bonding, which can enhance binding affinity to target proteins.

Chemical Reactions

2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid undergoes various chemical reactions:

  • Oxidation The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
  • Substitution The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions. Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Related Biological Activities

  • Anti-inflammatory Properties Research indicates that compounds similar to 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid exhibit anti-inflammatory effects. The presence of the methoxy group may enhance lipophilicity, improving membrane permeability and bioavailability, thus facilitating its action in inflammatory pathways.
  • Analgesic Effects Studies have shown that related compounds can demonstrate analgesic properties by inhibiting pain signaling pathways. The modulation of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
  • In Vitro Studies: Various studies have assessed the cytotoxicity and anti-inflammatory activity of related compounds on different cell lines. For example, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines in cultured macrophages.
  • In Vivo Studies: Animal models have been used to evaluate the analgesic and anti-inflammatory effects of related compounds. Results indicate reduced swelling and pain responses in models treated with these compounds compared to controls.

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide, a compound with tetrazole and morpholino functionalities, is valuable for designing novel catalysts and ligands in organic synthesis. In biological studies, it serves as a scaffold for developing enzyme inhibitors and receptor modulators due to its bioactive core. In medicine, its potential therapeutic properties are explored for drug development, including anti-inflammatory and anticancer activities. Industrially, it finds applications in materials science, contributing to the development of polymers and advanced materials with specific properties.

Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Research on related furan derivatives has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Summary of Anticancer Activity in Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)1.61Apoptosis induction
Compound BMCF7 (Breast)1.98Cell cycle arrest
Compound CHeLa (Cervical)0.75Inhibition of Bcl-2

Table: Antimicrobial Efficacy of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Furan Derivative 1E. coli32 µg/mL
Furan Derivative 2Staphylococcus aureus16 µg/mL
Furan Derivative 3Pseudomonas aeruginosa64 µg/mL

Case Studies

  • A study demonstrated that a compound structurally similar to this compound exhibited an IC50 value of 0.75 µM against A549 lung cancer cells, showing potent anticancer activity through apoptosis induction.
  • Another study tested a furan derivative against Staphylococcus aureus and found it effective at an MIC of 16 µg/mL, indicating strong antibacterial properties.

Preparation Method

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares key physicochemical properties of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent(s) Melting Point (°C) Key Properties
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid C₁₃H₁₆O₃ 220.26 4-Methoxyphenyl Not reported High electron density, rigid core
(E)-2-(2-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)phenoxy)acetic acid (S4) C₁₈H₁₆O₅ 328.32 4-Methoxyphenyl, propenone 140–142 Conjugated double bond, keto group enhances polarity
{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid C₁₃H₁₃F₃O₂ 258.24 2-Trifluoromethyl Not reported Electron-withdrawing CF₃ group increases acidity
[1-(3-Bromophenyl)cyclobutyl]acetic acid C₁₂H₁₃BrO₂ 269.14 3-Bromo Not reported Heavy atom effect, potential halogen bonding
2-(1-(Nitromethyl)cyclobutyl)acetic acid C₇H₁₁NO₄ 173.17 Nitromethyl Not reported Strong electron-withdrawing nitro group
2-(4-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.18 4-Methoxyphenyl Not reported Simpler backbone, higher solubility
Key Observations:
  • Electron Effects : The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in , nitro in ), altering acidity and reactivity.
  • Steric Impact : The cyclobutyl ring in the target compound introduces steric hindrance absent in simpler analogs like 2-(4-Methoxyphenyl)acetic acid .
  • Polarity: Propenone-containing S4 and nitro-substituted analogs exhibit higher polarity due to conjugated systems or polar functional groups.

Biological Activity

2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclobutyl group attached to a 4-methoxyphenyl moiety and an acetic acid functional group. This structure is significant for its interaction with biological targets, potentially influencing its activity.

The biological activity of 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid is believed to involve the following mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Modulation : It can interact with enzymes, influencing metabolic pathways and biological responses.
  • Hydrogen Bonding : The acetic acid moiety participates in hydrogen bonding, which can enhance binding affinity to target proteins.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid exhibit anti-inflammatory effects. The presence of the methoxy group may enhance lipophilicity, improving membrane permeability and bioavailability, thus facilitating its action in inflammatory pathways.

Analgesic Effects

Studies have shown that related compounds can demonstrate analgesic properties by inhibiting pain signaling pathways. The modulation of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Case Studies

  • In Vitro Studies : Various studies have assessed the cytotoxicity and anti-inflammatory activity of related compounds on different cell lines. For example, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines in cultured macrophages.
  • In Vivo Studies : Animal models have been used to evaluate the analgesic and anti-inflammatory effects of related compounds. Results indicate reduced swelling and pain responses in models treated with these compounds compared to controls.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicReduction in pain signaling
CytotoxicityCell line-specific effects

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